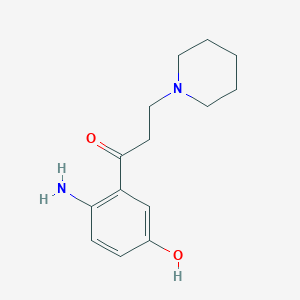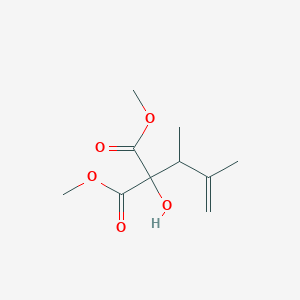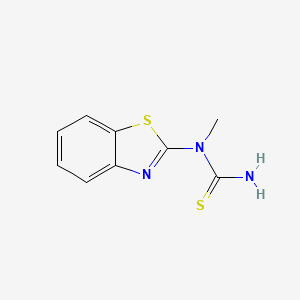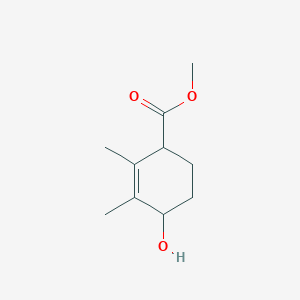
2-Fluorophenyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorophenyl prop-2-enoate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of a fluorine atom attached to the phenyl ring and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl prop-2-enoate typically involves the esterification of 2-fluorophenol with acrylic acid or its derivatives. One common method is the reaction of 2-fluorophenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluorophenyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid.
Reduction: Formation of 2-fluorophenylpropanol.
Substitution: Formation of various substituted phenyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluorophenyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluorophenyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
- Ethyl (2E)-3-(2-fluorophenyl)prop-2-enoate
- Butyl (2E)-3-(2-fluorophenyl)prop-2-enoate
Uniqueness
2-Fluorophenyl prop-2-enoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
89670-69-9 |
|---|---|
Formule moléculaire |
C9H7FO2 |
Poids moléculaire |
166.15 g/mol |
Nom IUPAC |
(2-fluorophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H7FO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6H,1H2 |
Clé InChI |
SJEBUGJRCJZIRN-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)

![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)

![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)
![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)




![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)
![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
